molecular formula C12H15Cl2FN2O B8035770 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl

Cat. No.: B8035770
M. Wt: 293.16 g/mol
InChI Key: FOKUFIPGOOILQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-fluorobenzoyl group and an amine group at the 4-position, forming a hydrochloride salt.

Preparation Methods

The synthesis of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 5-chloro-2-fluorobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with piperidin-4-amine in the presence of a base such as triethylamine to form the desired benzoyl piperidine derivative.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the benzoyl group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and pain management.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, thereby affecting neuronal function and signaling.

Comparison with Similar Compounds

1-(5-chloro-2-fluorobenzoyl)piperidin-4-amine HCl can be compared with other similar piperidine derivatives, such as:

    1-(4-chlorobenzoyl)piperidin-4-amine: This compound lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.

    1-(5-chloro-2-methylbenzoyl)piperidin-4-amine: The presence of a methyl group instead of a fluorine atom can lead to differences in lipophilicity and pharmacokinetic properties.

    1-(5-chloro-2-fluorobenzoyl)piperidin-4-ol: The hydroxyl group at the 4-position can significantly alter the compound’s hydrogen bonding and solubility properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(5-chloro-2-fluorophenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O.ClH/c13-8-1-2-11(14)10(7-8)12(17)16-5-3-9(15)4-6-16;/h1-2,7,9H,3-6,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKUFIPGOOILQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C(C=CC(=C2)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.